1,3-Isobenzofurandione, tetrahydromethyl-

Descripción

The exact mass of the compound 1,3-Isobenzofurandione, tetrahydromethyl- is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant;Health Hazard, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 1,3-Isobenzofurandione, tetrahydromethyl- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1,3-Isobenzofurandione, tetrahydromethyl- including the price, delivery time, and more detailed information at info@benchchem.com.

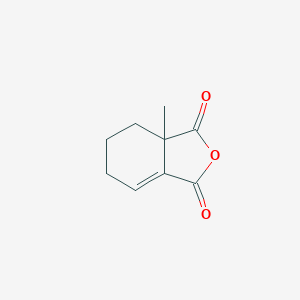

Structure

3D Structure

Propiedades

IUPAC Name |

3a-methyl-5,6-dihydro-4H-2-benzofuran-1,3-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10O3/c1-9-5-3-2-4-6(9)7(10)12-8(9)11/h4H,2-3,5H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LOYDTBZMMPQJNI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC12CCCC=C1C(=O)OC2=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40860089 | |

| Record name | 3a,4,5,6-Tetrahydro-3a-methyl-1,3-isobenzofurandione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40860089 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

166.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Liquid | |

| Record name | 1,3-Isobenzofurandione, tetrahydromethyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

Vapor Pressure |

0.003 [mmHg] | |

| Record name | Tetrahydromethylphthalic anhydride | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/7856 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

11070-44-3, 75910-60-0 | |

| Record name | Tetrahydromethylphthalic anhydride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0011070443 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,3-Isobenzofurandione, tetrahydromethyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 3a,4,5,6-Tetrahydro-3a-methyl-1,3-isobenzofurandione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40860089 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Tetrahydromethylphthalic anhydride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.031.161 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Characterization of Tetrahydromethyl-1,3-isobenzofurandione

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and characterization of tetrahydromethyl-1,3-isobenzofurandione, a crucial intermediate in various industrial and pharmaceutical applications. This document details the prevalent synthetic methodologies, thorough characterization techniques, and key physical and chemical properties to support research and development in related fields.

Introduction and Nomenclature

Tetrahydromethyl-1,3-isobenzofurandione is more commonly known in the scientific literature as Methyltetrahydrophthalic Anhydride (MTHPA) . It is a cyclic dicarboxylic anhydride that primarily exists as a mixture of isomers. The specific isomeric composition is dependent on the reactants used during its synthesis. The two principal isomers are:

-

4-Methyl-1,2,3,6-tetrahydrophthalic anhydride , derived from the reaction of isoprene and maleic anhydride.

-

3-Methyl-1,2,3,6-tetrahydrophthalic anhydride , resulting from the reaction of trans-1,3-pentadiene (piperylene) and maleic anhydride.

MTHPA is a versatile chemical intermediate with significant applications as a curing agent for epoxy resins, and in the synthesis of pharmaceuticals, pesticides, and plasticizers.[1][2] Its properties, such as a low melting point and low volatility, make it a valuable component in various formulations.[2]

Synthesis of 4-Methyl-1,2,3,6-tetrahydrophthalic anhydride

The most common and efficient method for the synthesis of 4-methyl-1,2,3,6-tetrahydrophthalic anhydride is the Diels-Alder reaction , a [4+2] cycloaddition between a conjugated diene (isoprene) and a dienophile (maleic anhydride).[3][4]

Experimental Protocol: Diels-Alder Reaction

Materials:

-

Maleic Anhydride (C₄H₂O₃)

-

Isoprene (C₅H₈)

-

Toluene (C₇H₈)

-

Hydroquinone (C₆H₆O₂) (as a polymerization inhibitor)

Procedure:

-

In a well-ventilated fume hood, equip a three-necked round-bottom flask with a reflux condenser, a dropping funnel, and a magnetic stirrer.

-

Charge the flask with a solution of maleic anhydride in toluene.

-

Add a catalytic amount of hydroquinone to the flask to prevent the polymerization of isoprene.

-

Heat the mixture to a specified reaction temperature, typically between 40°C and 60°C.[5]

-

Slowly add isoprene to the reaction mixture from the dropping funnel over a period of several hours. The reaction is exothermic, and the addition rate should be controlled to maintain the desired temperature.

-

After the addition of isoprene is complete, continue to stir the reaction mixture at the same temperature for an additional period to ensure the reaction goes to completion.

-

Upon completion, the reaction mixture can be cooled to room temperature.

-

The solvent and any unreacted starting materials can be removed under reduced pressure to yield the crude product.

-

The resulting 4-methyl-1,2,3,6-tetrahydrophthalic anhydride can be further purified by recrystallization or distillation.

Yield:

This reaction typically proceeds with high yields, often exceeding 90%.[6]

Characterization of Tetrahydromethyl-1,3-isobenzofurandione

Thorough characterization is essential to confirm the identity and purity of the synthesized product. The following techniques are commonly employed:

Physical and Chemical Properties

A summary of the key physical and chemical properties of MTHPA and its parent compound, tetrahydrophthalic anhydride, is presented in the table below.

| Property | Value | Reference |

| Molecular Formula | C₉H₁₀O₃ | [7] |

| Molecular Weight | 166.17 g/mol | [7] |

| Appearance | Colorless to light yellow liquid or solid | [8][9] |

| Melting Point | Varies by isomer mixture | - |

| 3-methyl isomer | 61 °C | [6] |

| cis-1,2,3,6-tetrahydrophthalic anhydride | 97-103 °C | |

| 1,2,3,6-tetrahydrophthalic anhydride | 101.4 °C | |

| Boiling Point | Varies by isomer mixture | - |

| Density | ~1.2 g/cm³ | - |

| 1,2,3,6-tetrahydrophthalic anhydride | 1.36 g/cm³ at 20 °C | |

| Solubility | Soluble in organic solvents | [9] |

Spectroscopic Data

Spectroscopic methods are crucial for the structural elucidation of the synthesized compound.

Infrared (IR) Spectroscopy:

The IR spectrum of MTHPA will show characteristic absorption bands for the anhydride functional group. Key peaks are expected in the following regions:

-

C=O stretching: Two distinct peaks around 1850 cm⁻¹ and 1780 cm⁻¹ due to symmetric and asymmetric stretching of the carbonyl groups in the anhydride ring.

-

C-O-C stretching: A strong absorption band in the region of 1200-1300 cm⁻¹.

-

C=C stretching: A peak around 1650 cm⁻¹ corresponding to the double bond in the cyclohexene ring.

An example of a gas-phase IR spectrum for methyltetrahydrophthalic anhydride is available in the NIST Chemistry WebBook.[10]

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The proton NMR spectrum will provide information about the different types of protons in the molecule, including those on the cyclohexene ring and the methyl group. The chemical shifts and coupling patterns will be indicative of the specific isomer(s) present.

-

¹³C NMR: The carbon NMR spectrum will show distinct signals for the carbonyl carbons, the olefinic carbons, the methyl carbon, and the aliphatic carbons in the ring, further confirming the structure.

Mass Spectrometry (MS):

Mass spectrometry can be used to determine the molecular weight of the compound and to study its fragmentation pattern, which can aid in structural confirmation. The molecular ion peak [M]⁺ would be expected at m/z = 166.

Applications and Biological Activity

The primary industrial application of MTHPA is as a curing agent for epoxy resins .[11] The anhydride ring reacts with the epoxide groups, leading to the formation of a cross-linked, thermoset polymer with excellent thermal and mechanical properties.[11]

In the context of drug development and life sciences, MTHPA is recognized for its biological activity as a sensitizing agent .[12] It can cause allergic reactions, including contact dermatitis and respiratory sensitization, which can lead to occupational asthma.[7][12] While it is an important intermediate in the synthesis of some pharmaceuticals, its direct therapeutic application is limited by its sensitizing nature.[1][2] No specific signaling pathways related to a therapeutic effect have been prominently identified in the reviewed literature.

Visualizations

Synthesis Workflow

The following diagram illustrates the workflow for the synthesis of 4-methyl-1,2,3,6-tetrahydrophthalic anhydride via the Diels-Alder reaction.

Caption: Synthesis workflow for 4-methyl-1,2,3,6-tetrahydrophthalic anhydride.

Application as an Epoxy Curing Agent

The diagram below illustrates the role of MTHPA as a curing agent for epoxy resins.

Caption: Mechanism of MTHPA as an epoxy resin curing agent.

References

- 1. prepchem.com [prepchem.com]

- 2. What is Methyl Tetrahydrophthalic Anhydride?_MTHPA FAQ_Resource_Jiaxing Nanyang Wanshixing Chemical Co., Ltd._Jiaxing Nanyang Wanshixing Chemical Co., Ltd. [jxnychemical.com]

- 3. US4560772A - Preparation of substituted phthalic anhydrides - Google Patents [patents.google.com]

- 4. prepchem.com [prepchem.com]

- 5. US5237074A - Process for production of methyltetrahydrophthalic anhydride - Google Patents [patents.google.com]

- 6. prepchem.com [prepchem.com]

- 7. Methyltetrahydrophthalic anhydride | C9H10O3 | CID 198243 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. Methyltetrahydrophthalic anhydride | 26590-20-5 [chemicalbook.com]

- 9. Tetrahydrophthalic anhydride | C6H8(CO)2O | CID 6810 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. 1,2,3,6-tetrahydromethylphthalic anhydride [webbook.nist.gov]

- 11. Page loading... [wap.guidechem.com]

- 12. industrialchemicals.gov.au [industrialchemicals.gov.au]

physical and chemical properties of tetrahydromethyl-1,3-isobenzofurandione

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the physical and chemical properties of tetrahydromethyl-1,3-isobenzofurandione, a compound of significant interest in polymer chemistry and material science. This document summarizes key quantitative data, details experimental methodologies for property determination, and visualizes core chemical processes involving this compound.

Introduction

Tetrahydromethyl-1,3-isobenzofurandione, commonly known as Methyltetrahydrophthalic anhydride (MTHPA), is a cyclic dicarboxylic anhydride. It is widely utilized as a curing agent for epoxy resins, finding applications in coatings, adhesives, and composites due to the high strength, excellent adhesion, and chemical resistance it imparts to the final polymer.[1] The compound exists as a mixture of isomers and is typically a colorless to pale yellow liquid at room temperature.[2][3]

Physical Properties

The physical characteristics of tetrahydromethyl-1,3-isobenzofurandione are critical for its handling, storage, and application in various formulations. A summary of these properties is presented in the table below.

| Property | Value | Units | Conditions |

| Appearance | Colorless to light yellow liquid | - | Ambient |

| Molecular Formula | C₉H₁₀O₃ | - | - |

| Molecular Weight | 166.17 | g/mol | - |

| Melting Point | < -100 to ≤ -15 | °C | - |

| Boiling Point | 120 | °C | at 3 mmHg |

| Density | 1.20 - 1.22 | g/cm³ | - |

| Viscosity | 30 - 80 | mPa·s | at 25°C |

| Flash Point | 137 - 164 | °C | Closed Cup |

| Vapor Pressure | 0.00184 - 0.0044 | mmHg (hPa) | at 25°C |

| Solubility | Soluble in organic solvents (e.g., acetone, ethanol, toluene).[4] Reacts with water. | - | - |

| Refractive Index | 1.4960 - 1.4980 | - | - |

Chemical Properties

Tetrahydromethyl-1,3-isobenzofurandione exhibits reactivity typical of a cyclic anhydride, which is central to its primary application as an epoxy hardener.

| Property | Description |

| Reactivity | The anhydride ring is susceptible to nucleophilic attack. It readily reacts with water, alcohols, and amines.[5] Its primary industrial use is as a curing agent (hardener) for epoxy resins.[1][6] |

| Stability | The compound is chemically stable under standard ambient conditions.[5] However, it should be protected from moisture to prevent hydrolysis.[7] |

| Hazardous Characteristics | May cause serious eye damage, and skin and respiratory sensitization.[8] It is known to be an allergen.[9] |

Hydrolysis

In the presence of water, tetrahydromethyl-1,3-isobenzofurandione undergoes hydrolysis to form the corresponding dicarboxylic acid. This reaction is irreversible and affects the stability and performance of the anhydride if exposed to moisture.[5][8]

Caption: Hydrolysis of MTHPA to its corresponding dicarboxylic acid.

Epoxy Curing

The principal application of MTHPA is as a hardener for epoxy resins. The curing process involves the ring-opening of the anhydride by hydroxyl groups present on the epoxy resin backbone, followed by the reaction of the resulting carboxylic acid with an epoxide group. This creates a highly cross-linked, thermoset polymer network.[10]

Caption: Workflow for curing epoxy resins using MTHPA.

Experimental Protocols

Standardized methods are employed to determine the physical properties of liquid resins and organic compounds like MTHPA. Below are generalized protocols for viscosity and flash point determination.

Viscosity Determination (Rotational Rheometer)

Viscosity is a measure of a fluid's resistance to flow and is a critical parameter for the processing of epoxy resins.

Methodology:

-

Instrument Setup: A rotational rheometer with a parallel plate or cone-and-plate geometry is used. The temperature of the plates is controlled by a Peltier or fluid-based system.

-

Sample Preparation: A small, representative sample of the tetrahydromethyl-1,3-isobenzofurandione is placed onto the lower plate of the rheometer.

-

Measurement: The upper plate is lowered to a defined gap distance. The upper plate is then rotated at a controlled shear rate, and the resulting torque required to maintain this rotation is measured.

-

Calculation: The viscosity is calculated by the instrument's software based on the applied shear stress and the resulting shear rate. Measurements are typically performed at a standard temperature, such as 25°C.[11]

Flash Point Determination (Closed-Cup Method)

The flash point is the lowest temperature at which the vapors of a volatile material will ignite when given an ignition source. It is a crucial safety parameter.

Methodology:

-

Apparatus: A closed-cup flash point tester (e.g., Pensky-Martens or Tag) is used. The apparatus consists of a sealed cup to contain the sample, a heating system, and an ignition source.[12]

-

Sample Preparation: The sample cup is filled with tetrahydromethyl-1,3-isobenzofurandione to a specified level.

-

Heating: The sample is heated at a slow, constant rate. The vapor space above the liquid is stirred to ensure equilibrium.

-

Ignition Test: At regular temperature intervals, an ignition source (a small flame or spark) is introduced into the vapor space through a port in the lid.

-

Determination: The flash point is the lowest temperature at which the application of the ignition source causes the vapors to ignite with a distinct flash.[13]

Biological Activity and Safety Considerations

Tetrahydromethyl-1,3-isobenzofurandione is recognized as a skin and respiratory sensitizer.[8] Sensitization occurs through a hapten-mediated mechanism.

Mechanism of Skin Sensitization

As a reactive electrophilic molecule, MTHPA can act as a hapten. It covalently binds to endogenous skin proteins, forming immunogenic complexes. These modified proteins are then recognized by the immune system, leading to an allergic response upon subsequent exposures.[14][15]

Caption: Simplified pathway of skin sensitization by MTHPA.

Due to its sensitizing properties, appropriate personal protective equipment, including gloves and eye protection, should be used when handling tetrahydromethyl-1,3-isobenzofurandione to minimize exposure.[1]

Conclusion

Tetrahydromethyl-1,3-isobenzofurandione is a versatile chemical intermediate with a well-defined set of physical and chemical properties that make it highly suitable as a curing agent for epoxy systems.[5] A thorough understanding of its reactivity, particularly its hydrolysis and curing mechanisms, is essential for its effective application. Furthermore, awareness of its potential as a sensitizer necessitates careful handling and adherence to safety protocols in research and industrial settings.

References

- 1. ark-chem.co.jp [ark-chem.co.jp]

- 2. aksci.com [aksci.com]

- 3. Methyl tetrahydrophthalic anhydride / CAS:11070-44-3/26590-20-5 - Zehao Industry Co., Ltd. [zehaochem.com]

- 4. Basic Information and Properties of MTHPA_MTHPA FAQ_Resource_Jiaxing Nanyang Wanshixing Chemical Co., Ltd._Jiaxing Nanyang Wanshixing Chemical Co., Ltd. [jxnychemical.com]

- 5. Chemical characteristics of methyl tetrahydrophthalic anhydride [cnchemshop.com]

- 6. broadview-tech.com [broadview-tech.com]

- 7. broadview-tech.com [broadview-tech.com]

- 8. env.go.jp [env.go.jp]

- 9. Phthalic anhydride: Illustrating a conundrum in chemical allergy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. tri-iso.com [tri-iso.com]

- 11. Viscosity (resin) - A203 - CKN Knowledge in Practice Centre [compositeskn.org]

- 12. scimed.co.uk [scimed.co.uk]

- 13. Flash Point Analysis for open cup flash point and closed cup flash point testing [aroscientific.com]

- 14. mdpi.com [mdpi.com]

- 15. mdpi.com [mdpi.com]

tetrahydromethyl-1,3-isobenzofurandione CAS number and molecular structure

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tetrahydromethyl-1,3-isobenzofurandione, commonly known in the industry as Methyltetrahydrophthalic anhydride (MTHPA), is a versatile cyclic dicarboxylic anhydride. Due to its chemical properties, it serves as a crucial component in various industrial and research applications. Primarily, it is utilized as a hardener for epoxy resins, contributing to the final material's thermal and mechanical stability.[1][2][3][4] Its utility extends to the manufacturing of composites, coatings, adhesives, and electronic components, where its excellent electrical insulation properties are highly valued.[3][4] Furthermore, MTHPA is a key intermediate in the synthesis of pharmaceuticals, polymers, and dyes.[5][6][7]

Recent research has also highlighted a fascinating connection between a related compound, Quizartinib (AC220), and the inhibition of FMS-like tyrosine kinase 3 (FLT3). This has significant implications for drug development, particularly in the context of Acute Myeloid Leukemia (AML).[8][9] This guide provides an in-depth overview of the chemical and physical properties of tetrahydromethyl-1,3-isobenzofurandione, its synthesis and applications, relevant experimental protocols, and its role in biochemical signaling pathways.

Chemical Identification and Molecular Structure

The primary identifier for the isomeric mixture of tetrahydromethyl-1,3-isobenzofurandione is CAS number 11070-44-3.[5][10][11] The compound's molecular formula is C₉H₁₀O₃, with a molecular weight of approximately 166.17 g/mol .[12]

The molecular structure consists of a cyclohexene ring fused to a furan-1,3-dione ring, with a methyl group substituent on the cyclohexene ring. The position of the methyl group and the double bond in the cyclohexene ring can vary, leading to a mixture of isomers in the commercial product.

Physicochemical and Toxicological Properties

A summary of the key quantitative data for tetrahydromethyl-1,3-isobenzofurandione is presented in the tables below.

Table 1: Physicochemical Properties

| Property | Value | Reference |

| Molecular Formula | C₉H₁₀O₃ | [12] |

| Molecular Weight | 166.17 g/mol | [12] |

| Appearance | Colorless to light yellow viscous liquid | [1] |

| Boiling Point | 120 °C at 3 mmHg | [1] |

| Density | ~1.21 g/cm³ | |

| Flash Point | 145.3 °C | [8] |

| Solubility | Soluble in organic solvents such as chloroform, benzene, ethanol, toluene, acetone, and ethyl acetate. Soluble in water with hydrolysis. | [1] |

Table 2: Toxicological Data

| Test | Species | Route | Value | Reference |

| LD50 | Rat | Oral | 1900 - >2000 mg/kg | [13] |

| EC50 (48hr) | Daphnia magna (Water Flea) | - | 0.80 mg/L | [13] |

| Primary Irritation | Rabbit | Skin | Moderate irritant | [13] |

Table 3: Thermal and Mechanical Properties of MTHPA-Cured Epoxy Resins

| Property | Curing Conditions | Value | Reference |

| Glass Transition Temperature (Tg) | DGEBA/MTHPA, 67% crosslinking | 382.68 K (109.53 °C) | [14] |

| Glass Transition Temperature (Tg) | Epoxidized hemp seed oil/MTHPA (R=0.84), 80°C for 64h | ~160-170 °C | [4] |

| Young's Modulus | THPMTGE/MNA | 1.31 GPa | [15] |

| Tensile Strength | Bio-nanocomposites with 60 wt% ESO cured by MTHPA | Significant improvement of 203% and 29% | [13] |

Experimental Protocols

Synthesis of Methyltetrahydrophthalic Anhydride via Diels-Alder Reaction

The industrial synthesis of methyltetrahydrophthalic anhydride is typically achieved through a Diels-Alder reaction between isoprene or trans-1,3-pentadiene (the diene) and maleic anhydride (the dienophile).[16][17]

Methodology:

-

Reactant Preparation: Maleic anhydride is typically melted in a reaction vessel equipped with a stirrer, thermometer, and gas inlet/outlet. A molar ratio of approximately 1:1.0-1.5 of maleic anhydride to the C5 fraction (isoprene/pentadiene) is commonly used.[16]

-

Reaction Conditions: The reaction is carried out at a temperature of 40-60 °C.[16] A radical polymerization inhibitor and oxygen are introduced into the reaction system to prevent the formation of unwanted polymers.[16] The reaction is exothermic, and the temperature should be carefully controlled.

-

Product Isolation: After the reaction is complete, the crude MTHPA is obtained. Further purification is achieved through distillation to yield a colorless, transparent liquid product.[17] An isomerization catalyst may be added before distillation to obtain the liquid form.[17]

Epoxy Resin Curing with MTHPA and Thermal Analysis

MTHPA is a widely used curing agent for epoxy resins, such as Diglycidyl ether of bisphenol A (DGEBA). The curing process involves the ring-opening reaction of the epoxy groups by the anhydride.

Methodology:

-

Formulation: The epoxy resin and MTHPA are mixed in a stoichiometric or near-stoichiometric ratio. An accelerator, such as a tertiary amine or an imidazole derivative, is often added to facilitate the curing reaction.

-

Curing Cycle: A typical cure cycle involves an initial lower temperature stage followed by a higher temperature post-cure. For example, 2 hours at 90°C followed by 4 hours at 165°C.[18] The exact cycle depends on the specific formulation and desired properties.

-

Cure Kinetics Analysis (DSC): Differential Scanning Calorimetry (DSC) is a powerful technique to study the cure kinetics.

-

An uncured sample of the epoxy/MTHPA mixture (typically 5-10 mg) is placed in a DSC pan.

-

The sample is heated at a constant rate (e.g., 10 °C/min) under an inert atmosphere (e.g., nitrogen).

-

The exothermic heat flow associated with the curing reaction is recorded as a function of temperature.

-

The total heat of reaction (ΔH) is determined by integrating the area under the exothermic peak. The degree of cure at any given time or temperature can be calculated by comparing the partial heat of reaction to the total heat of reaction.

-

Isothermal DSC scans can also be performed to study the curing process at a constant temperature.

-

Analytical Methods for Tetrahydromethyl-1,3-isobenzofurandione

Gas Chromatography (GC):

-

Sample Preparation: For air monitoring, MTHPA vapor can be sampled using Amberlite XAD-2 or silica-gel tubes.[19][20] The MTHPA is then desorbed using a suitable solvent like toluene.[19] For biological monitoring, the metabolite, methyltetrahydrophthalic acid, can be extracted from urine using solid-phase extraction (C18 columns) and then esterified.[12]

-

Instrumentation: A gas chromatograph equipped with a Flame Ionization Detector (FID) or an Electron-Capture Detector (ECD) can be used.[19][20] For more definitive identification, a mass spectrometer (MS) can be coupled with the GC.

-

Conditions: A capillary column is used for separation. The temperature program typically involves an initial hold followed by a ramp to a final temperature. For example, hold at 120°C for 1 minute, then ramp at 10°C/min to 200°C and hold for 4 minutes.[19]

High-Performance Liquid Chromatography (HPLC):

-

Method: A reverse-phase HPLC method can be employed for the analysis of MTHPA.

-

Mobile Phase: A mixture of acetonitrile, water, and an acidifier like phosphoric acid is used. For MS compatibility, formic acid can be used instead of phosphoric acid.[10]

-

Detection: A UV detector is commonly used for detection.

Signaling Pathways and Drug Development Implications

A compound closely related to or sometimes referred to as a synonym for MTHPA is "AC220," also known as Quizartinib. Quizartinib is a potent and selective second-generation inhibitor of FMS-like tyrosine kinase 3 (FLT3).[8][9] This has significant implications for the treatment of Acute Myeloid Leukemia (AML), as FLT3 internal tandem duplication (FLT3-ITD) mutations are present in approximately 25-30% of AML patients and are associated with a poor prognosis.[8]

The FLT3-ITD mutation leads to the constitutive activation of the FLT3 receptor, which in turn activates several downstream signaling pathways crucial for cell proliferation and survival. Quizartinib inhibits the autophosphorylation of FLT3, thereby blocking these downstream signals and inducing apoptosis in leukemic cells.[5][8][21]

Caption: FLT3 signaling pathway in AML and its inhibition by Quizartinib (AC220).

Experimental and Logical Workflows

The following diagrams illustrate the typical workflows for the synthesis of MTHPA and its application in epoxy curing, as well as the logical relationship between its structure and function.

Caption: General workflow for the synthesis of MTHPA.

Caption: Workflow for epoxy curing with MTHPA and subsequent analysis.

References

- 1. researchgate.net [researchgate.net]

- 2. FLT3-ITD induces expression of Pim kinases through STAT5 to confer resistance to the PI3K/Akt pathway inhibitors on leukemic cells by enhancing the mTORC1/Mcl-1 pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. Quizartinib (AC220): a promising option for acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. plx3397.com [plx3397.com]

- 9. igg-light-chain-variable-region.com [igg-light-chain-variable-region.com]

- 10. Separation of Tetrahydrophthalic anhydride on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]

- 11. m.youtube.com [m.youtube.com]

- 12. Method for analysis of methyltetrahydrophthalic acid in urine using gas chromatography and selected ion monitoring - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. pubs.aip.org [pubs.aip.org]

- 15. Development of Sustainable High Performance Epoxy Thermosets for Aerospace and Space Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 16. DE3890895C2 - 3-Methyl:tetra:hydro:phthalic anhydride prodn. by diels-alder reaction - Google Patents [patents.google.com]

- 17. FreiDok plus - The role of STAT5 in FLT3-ITD-mediated leukemogenesis [freidok.uni-freiburg.de]

- 18. researchgate.net [researchgate.net]

- 19. academic.oup.com [academic.oup.com]

- 20. Determination of methyltetrahydrophthalic anhydride in air using gas chromatography with electron-capture detection - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. What is the mechanism of Quizartinib Hydrochloride? [synapse.patsnap.com]

An In-depth Technical Guide on the Solubility of Tetrahydromethyl-1,3-isobenzofurandione

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of tetrahydromethyl-1,3-isobenzofurandione (CAS No. 11070-44-3), also known as methyltetrahydrophthalic anhydride (MTHPA). The information presented is intended to support research, development, and formulation activities involving this compound.

Core Topic: Solubility Profile

Tetrahydromethyl-1,3-isobenzofurandione is a widely used epoxy resin hardener and an intermediate in the synthesis of pharmaceuticals and other fine chemicals.[1] Its solubility in various organic solvents is a critical parameter for its application in these fields.

Data Presentation: Solubility in Common Organic Solvents

The following table summarizes the available solubility information for tetrahydromethyl-1,3-isobenzofurandione.

| Solvent Classification | Solvent Name | Solubility Description |

| Polar Aprotic | Acetone | Miscible[4] |

| Ethyl Acetate | Miscible[4] | |

| Polar Protic | Ethanol | Miscible[4] |

| Nonpolar Aromatic | Benzene | Miscible[4] |

| Toluene | Miscible[4] | |

| Nonpolar Halogenated | Carbon Tetrachloride | Miscible[4] |

| Chloroform | Miscible[4] | |

| Nonpolar Aliphatic | Petroleum Ether | Slightly Soluble[4] |

| Aqueous | Water | Decomposes/Hydrolyzes[2][4] |

Note: "Miscible" indicates that the substance dissolves in the solvent in all proportions, forming a homogeneous solution.

It is crucial to note that tetrahydromethyl-1,3-isobenzofurandione hydrolyzes in the presence of water to form the corresponding dicarboxylic acids.[2] This reactivity precludes its use in aqueous solutions where the anhydride form is required.

Experimental Protocols: Determination of Solubility

For applications requiring precise solubility data, the following experimental protocol can be employed to quantify the solubility of tetrahydromethyl-1,3-isobenzofurandione in a specific organic solvent.

Objective: To determine the saturation solubility of tetrahydromethyl-1,3-isobenzofurandione in a selected organic solvent at a controlled temperature.

Materials:

-

Tetrahydromethyl-1,3-isobenzofurandione (high purity)

-

Selected organic solvent (analytical grade)

-

Analytical balance (±0.0001 g)

-

Temperature-controlled shaker or water bath

-

Volumetric flasks

-

Glass vials with screw caps

-

Syringe filters (chemically compatible with the solvent)

-

High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) system for concentration analysis

Methodology:

-

Preparation of Supersaturated Solutions:

-

Add an excess amount of tetrahydromethyl-1,3-isobenzofurandione to a series of glass vials.

-

Dispense a known volume of the selected organic solvent into each vial.

-

Securely cap the vials to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in a temperature-controlled shaker or water bath set to the desired experimental temperature (e.g., 25 °C).

-

Allow the mixtures to equilibrate for a sufficient period (e.g., 24-48 hours) to ensure that saturation is reached. The solid phase should be present in all vials at the end of the equilibration period.

-

-

Sample Collection and Preparation:

-

After equilibration, allow the vials to stand undisturbed for a short period to let the excess solid settle.

-

Carefully withdraw a known volume of the supernatant using a syringe.

-

Immediately filter the collected supernatant through a syringe filter into a pre-weighed volumetric flask to remove any undissolved solid.

-

Record the exact volume of the filtered solution.

-

-

Gravimetric Analysis (for non-volatile solvents):

-

If the solvent is non-volatile, the solvent can be evaporated from the volumetric flask under reduced pressure.

-

The mass of the remaining solid (tetrahydromethyl-1,3-isobenzofurandione) is then determined by weighing the flask.

-

Solubility can be calculated as grams of solute per 100 mL of solvent.

-

-

Chromatographic Analysis (for volatile solvents):

-

For volatile solvents, dilute the filtered solution with a known volume of the same solvent to a concentration within the calibrated range of the analytical instrument (HPLC or GC).

-

Prepare a series of standard solutions of tetrahydromethyl-1,3-isobenzofurandione of known concentrations.

-

Analyze the standard solutions and the sample solution using the appropriate chromatographic method to determine the concentration of the solute in the saturated solution.

-

Calculate the solubility based on the determined concentration and the dilution factor.

-

Mandatory Visualization: Application Workflow

Tetrahydromethyl-1,3-isobenzofurandione is primarily used as a curing agent (hardener) for epoxy resins. The following diagram illustrates the general workflow of this process.

Caption: Workflow for the use of tetrahydromethyl-1,3-isobenzofurandione as an epoxy resin hardener.

References

Spectroscopic Characterization of Tetrahydromethyl-1,3-isobenzofurandione Isomers: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the spectroscopic data available for isomers of tetrahydromethyl-1,3-isobenzofurandione, a key intermediate in various chemical syntheses. Due to the isomeric nature of commercially available "tetrahydromethyl-1,3-isobenzofurandione" (CAS No. 11070-44-3), this document compiles and analyzes the spectroscopic data for closely related and well-characterized isomers. The information presented herein is crucial for quality control, reaction monitoring, and structural elucidation in research and development settings.

Chemical Structure and Isomerism

The term "tetrahydromethyl-1,3-isobenzofurandione" can refer to several structural isomers with the molecular formula C₉H₁₀O₃. The position of the methyl group and the stereochemistry of the ring fusion lead to a variety of possible structures. This guide focuses on the most commonly referenced isomers in publicly available databases.

Spectroscopic Data

The following sections present available spectroscopic data for prominent isomers of tetrahydromethyl-1,3-isobenzofurandione. It is important to note that the exact spectral values for a specific sample may vary depending on the isomeric composition.

Infrared (IR) Spectroscopy

Infrared spectroscopy is a powerful technique for identifying the functional groups present in a molecule. The characteristic anhydride C=O stretching vibrations are prominent in the IR spectra of these compounds.

Table 1: Key IR Absorption Bands for 1,2,3,6-Tetrahydromethylphthalic Anhydride [1]

| Frequency (cm⁻¹) | Intensity | Assignment |

| ~1850 | Strong | C=O Symmetric Stretch (Anhydride) |

| ~1780 | Very Strong | C=O Asymmetric Stretch (Anhydride) |

| ~1230 | Strong | C-O-C Stretch (Anhydride) |

| ~2950 | Medium | C-H Stretch (Aliphatic) |

Note: Data is based on the gas-phase IR spectrum available in the NIST WebBook for 1,2,3,6-tetrahydromethylphthalic anhydride, an isomer of the target compound.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound, aiding in its identification and structural elucidation.

Table 2: Mass Spectrometry Data for 1,3-Isobenzofurandione, 3a,4,7,7a-tetrahydro-5-methyl-

| Property | Value |

| Molecular Formula | C₉H₁₀O₃ |

| Molecular Weight | 166.17 g/mol |

| Exact Mass | 166.0630 g/mol |

Note: Data is compiled from PubChem for an isomer of the target compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Experimental Protocols

The following are generalized experimental protocols for obtaining the spectroscopic data discussed. These should be adapted based on the specific instrumentation and sample characteristics.

Infrared (IR) Spectroscopy Protocol (KBr Pellet Method)

-

Sample Preparation: Grind 1-2 mg of the solid sample with approximately 100-200 mg of dry potassium bromide (KBr) powder in an agate mortar and pestle until a fine, homogeneous powder is obtained.

-

Pellet Formation: Transfer the powder to a pellet press and apply pressure (typically 8-10 tons) for several minutes to form a transparent or translucent pellet.

-

Data Acquisition: Place the KBr pellet in the sample holder of the FTIR spectrometer and acquire the spectrum over the desired range (e.g., 4000-400 cm⁻¹).

-

Data Processing: Perform a background correction using a blank KBr pellet.

Mass Spectrometry Protocol (Electron Ionization - EI)

-

Sample Introduction: Introduce a small amount of the sample (typically in a suitable volatile solvent or as a solid via a direct insertion probe) into the mass spectrometer.

-

Ionization: Bombard the sample with a high-energy electron beam (typically 70 eV) to induce ionization and fragmentation.

-

Mass Analysis: Separate the resulting ions based on their mass-to-charge ratio (m/z) using a mass analyzer (e.g., quadrupole, time-of-flight).

-

Detection: Detect the ions and generate a mass spectrum, which is a plot of ion intensity versus m/z.

Nuclear Magnetic Resonance (NMR) Spectroscopy Protocol (¹H and ¹³C)

-

Sample Preparation: Dissolve approximately 5-10 mg of the sample in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.

-

Data Acquisition: Place the NMR tube in the spectrometer and acquire the ¹H and ¹³C NMR spectra. Standard acquisition parameters should be used, although optimization may be necessary depending on the sample concentration and the specific instrument.

-

Data Processing: Process the raw data (Fourier transformation, phase correction, and baseline correction) to obtain the final spectra. Chemical shifts are typically referenced to the residual solvent peak or an internal standard (e.g., tetramethylsilane - TMS).

Workflow for Spectroscopic Analysis

The following diagram illustrates a typical workflow for the comprehensive spectroscopic analysis of a chemical compound like tetrahydromethyl-1,3-isobenzofurandione.

Workflow for the spectroscopic characterization of a chemical compound.

References

An In-depth Technical Guide to the Thermal Stability and Decomposition of Tetrahydromethyl-1,3-isobenzofurandione

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the thermal stability and decomposition profile of tetrahydromethyl-1,3-isobenzofurandione, a compound of significant interest in various industrial applications, including as a curing agent for epoxy resins.[1][2][3][4] Understanding the thermal behavior of this compound is critical for ensuring its safe handling, processing, and for predicting the performance and longevity of materials in which it is a component.

Physicochemical Properties

Tetrahydromethyl-1,3-isobenzofurandione, also known by its synonym methyltetrahydrophthalic anhydride (MTHPA), is a cyclic dicarboxylic anhydride.[5] It exists as a mixture of isomers, primarily 4-methyl-4-cyclohexene-1,2-dicarboxylic anhydride. The physical and chemical properties of this compound are summarized in the table below.

| Property | Value | Reference |

| Molecular Formula | C₉H₁₀O₃ | [5] |

| Molecular Weight | 166.17 g/mol | [5] |

| Appearance | Light yellow transparent oily liquid | [4][6] |

| Melting Point | 65 °C (for 4-methyl isomer) | [4][6][7] |

| Boiling Point | 115-155 °C | [4][6] |

| Flash Point | 137-150 °C | [4][6] |

| Relative Density | 1.20 - 1.22 | [4][6] |

| Solubility | Soluble in acetone, ethanol, toluene | [4][6] |

Thermal Stability and Decomposition Analysis

The thermal stability of tetrahydromethyl-1,3-isobenzofurandione has been investigated using thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC).[8] These techniques provide crucial data on the temperature at which the compound begins to decompose and the nature of the decomposition process.

Thermogravimetric Analysis (TGA)

Thermogravimetric analysis measures the change in mass of a sample as a function of temperature. This allows for the determination of the onset of decomposition and the temperature ranges of mass loss.

Table 2.1: TGA Data for Tetrahydromethyl-1,3-isobenzofurandione

| Parameter | Value |

| Onset of Decomposition (T_onset) | Data not available in search results |

| Temperature of Maximum Decomposition Rate (T_peak) | Data not available in search results |

| Final Residue at 800 °C | Data not available in search results |

Note: Specific quantitative TGA data for the pure compound was not available in the provided search results. The table is a template for such data.

Differential Scanning Calorimetry (DSC)

Differential scanning calorimetry measures the heat flow into or out of a sample as it is heated, providing information on thermal events such as melting and decomposition.

Table 2.2: DSC Data for Tetrahydromethyl-1,3-isobenzofurandione

| Parameter | Value |

| Melting Point (T_m) | 65 °C |

| Enthalpy of Fusion (ΔH_fus) | Data not available in search results |

| Decomposition Exotherm (T_decomp) | Data not available in search results |

| Enthalpy of Decomposition (ΔH_decomp) | Data not available in search results |

Note: While the melting point is reported, specific quantitative DSC data for the decomposition of the pure compound was not available in the provided search results. The table is a template for such data.

Decomposition Products

When heated to decomposition, tetrahydromethyl-1,3-isobenzofurandione is expected to emit acrid smoke and fumes.[9] The primary hazardous decomposition products are carbon oxides (carbon monoxide and carbon dioxide).[1]

Experimental Protocols

Detailed experimental protocols for the thermal analysis of tetrahydromethyl-1,3-isobenzofurandione are crucial for obtaining reproducible and reliable data. The following are generalized methodologies based on standard practices for TGA and DSC analysis.

Thermogravimetric Analysis (TGA) Protocol

Caption: Workflow for Thermogravimetric Analysis (TGA).

Differential Scanning Calorimetry (DSC) Protocol

Caption: Workflow for Differential Scanning Calorimetry (DSC).

Decomposition Pathway

The thermal decomposition of tetrahydromethyl-1,3-isobenzofurandione is expected to proceed through the cleavage of the anhydride ring and subsequent fragmentation of the cyclohexene moiety. The primary decomposition products are carbon dioxide and various hydrocarbon fragments.

Caption: Proposed Thermal Decomposition Pathway.

Conclusion

References

- 1. nbinno.com [nbinno.com]

- 2. dahuanm.com [dahuanm.com]

- 3. hanepoxy.net [hanepoxy.net]

- 4. Methyl Tetrahydrophthalic Anhydride Curing Agent_MTHPA FAQ_Resource_Jiaxing Nanyang Wanshixing Chemical Co., Ltd._Jiaxing Nanyang Wanshixing Chemical Co., Ltd. [jxnychemical.com]

- 5. Methyltetrahydrophthalic anhydride | C9H10O3 | CID 198243 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. zdmthpa.com [zdmthpa.com]

- 7. labproinc.com [labproinc.com]

- 8. pubs.acs.org [pubs.acs.org]

- 9. industrialchemicals.gov.au [industrialchemicals.gov.au]

A Comprehensive Review of Tetrahydromethyl-1,3-isobenzofurandione and its Derivatives: Synthesis, Biological Activity, and Therapeutic Potential

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Tetrahydromethyl-1,3-isobenzofurandione, a heterocyclic compound belonging to the isobenzofuranone class, and its derivatives have garnered significant attention in the fields of medicinal chemistry and materials science. This document provides a comprehensive literature review of the research conducted on this chemical scaffold, with a focus on its synthesis, biological activities, and potential as a basis for the development of novel therapeutic agents. The core structure, a fusion of a cyclohexene and a γ-lactone ring, offers a versatile platform for chemical modification, leading to a diverse range of pharmacological properties. This guide summarizes key quantitative data, details experimental protocols, and visualizes important pathways and processes to serve as a valuable resource for researchers in drug discovery and development.

Physicochemical and Toxicological Data

The parent compound, tetrahydromethyl-1,3-isobenzofurandione, is primarily utilized as a hardener for epoxy resins and as an intermediate in the synthesis of pharmaceuticals, polymers, dyes, and plasticizers.[1][2][3] Its physicochemical properties and toxicological data, as compiled from various sources, are presented in the tables below.

| Physical and Chemical Properties | |

| Property | Value |

| CAS Number | 11070-44-3[4] |

| Molecular Formula | C9H10O3[4] |

| Molecular Weight | 166.17 g/mol [5] |

| Appearance | Colorless or light yellow liquid[3] |

| Viscosity (25°C) | 30-70 mPa·s[3] |

| Freezing Point | -15°C[3] |

| Water Solubility | >10 g/L[6] |

| log Kow | 2.4-2.6 (anhydride form)[6] |

| Toxicological Data | |

| Test | Value |

| Acute Oral LD50 (Rat) | 1900 - >2000 mg/kg[6] |

| NOAEL (Rat, gavage) | 100 mg/kg (for both sexes)[6] |

| EC50 (Daphnia magna, 48h) | 130 mg/L[6] |

| LC50 (Medaka fish, 96h) | >100 mg/L[6] |

| Human Metabolism | Metabolized to dicarboxylic acid and excreted in urine with a half-life of 3-6 hours.[6] |

Synthesis of Isobenzofuranone Derivatives

The synthesis of biologically active isobenzofuranone derivatives often involves multi-step chemical reactions. A common strategy is the Suzuki-Miyaura cross-coupling approach to introduce aryl substituents, which have been shown to be crucial for certain biological activities.[7]

General Synthetic Workflow

Caption: General workflow for the synthesis of aryl-substituted isobenzofuranone derivatives.

Experimental Protocols

Synthesis of Isobenzofuranone Derivatives via Suzuki-Miyaura Coupling

This protocol is a generalized representation based on the synthesis of isobenzofuranone derivatives with potential antidiabetic activity.[7]

Materials:

-

Brominated isobenzofuranone precursor

-

Arylboronic acids

-

Palladium catalyst (e.g., Pd(PPh3)4)

-

Base (e.g., K2CO3)

-

Solvent (e.g., Dioxane/water mixture)

-

Standard laboratory glassware and purification equipment (e.g., column chromatography)

Procedure:

-

To a solution of the brominated isobenzofuranone precursor in a dioxane/water mixture, add the arylboronic acid, palladium catalyst, and base.

-

Heat the reaction mixture under an inert atmosphere at a specified temperature for a set duration.

-

Monitor the reaction progress using thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature and perform an aqueous workup.

-

Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

-

Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to obtain the desired aryl-substituted isobenzofuranone derivative.

-

Characterize the final product using spectroscopic methods such as 1H NMR, 13C NMR, and mass spectrometry.

In vitro α-Glucosidase Inhibitory Assay

This protocol is a general procedure for assessing the α-glucosidase inhibitory activity of chemical compounds.[8]

Materials:

-

α-Glucosidase from Saccharomyces cerevisiae

-

p-Nitrophenyl-α-D-glucopyranoside (pNPG) as the substrate

-

Test compounds (isobenzofuranone derivatives)

-

Acarbose (positive control)

-

Phosphate buffer (pH 6.8)

-

Sodium carbonate (Na2CO3)

-

96-well microplate reader

Procedure:

-

Prepare solutions of the test compounds and acarbose in a suitable solvent (e.g., DMSO).

-

In a 96-well plate, add a solution of α-glucosidase to each well.

-

Add the test compound solutions to the respective wells and incubate for a predefined period at 37°C.

-

Initiate the enzymatic reaction by adding the pNPG substrate solution to all wells.

-

Incubate the plate at 37°C for a specific duration (e.g., 30 minutes).

-

Stop the reaction by adding a sodium carbonate solution.

-

Measure the absorbance of the produced p-nitrophenol at 405 nm using a microplate reader.

-

Calculate the percentage of inhibition and the IC50 value for each compound. The IC50 value represents the concentration of the inhibitor required to inhibit 50% of the enzyme activity.

Biological Activities and Therapeutic Potential

Research into the derivatives of the tetrahydromethyl-1,3-isobenzofurandione scaffold has revealed a range of promising biological activities, suggesting their potential for development as therapeutic agents for various diseases.

Antidiabetic Activity

A series of isobenzofuranone derivatives have been synthesized and evaluated for their inhibitory activity against α-glucosidase and α-amylase, enzymes involved in carbohydrate digestion and glucose absorption.[7] One of the lead compounds, 3d , demonstrated potent α-glucosidase inhibition with an IC50 value of 6.82 ± 0.02 μM, which is approximately 127-fold stronger than the standard drug, acarbose.[7] The inhibition was determined to be of an uncompetitive mode.[7] Another derivative, 3g , showed significant inhibition of α-amylase.[7]

| Compound | Target Enzyme | IC50 Value (μM) | Inhibition Mode |

| 3d | α-Glucosidase | 6.82 ± 0.02[7] | Uncompetitive[7] |

| 3g | α-Amylase | - (Described as ~11-fold higher inhibition than acarbose)[7] | Mixed[7] |

Antidepressant Activity

Novel isobenzofuran-1(3H)-one derivatives have been investigated as potential antidepressant agents.[1] Several synthesized compounds exhibited in vitro inhibition of serotonin reuptake.[1] The lead compound, 10a , was found to significantly improve depression-like behavior in a chronic restraint stress mouse model.[1] Mechanistic studies revealed that this compound enhances the recovery of hippocampal neuron damage and increases the expression of synaptic-associated proteins, including Brain-Derived Neurotrotrophic Factor (BDNF) and its receptor, Tropomyosin receptor kinase B (TrkB).[1]

Caption: Proposed mechanism of antidepressant action of isobenzofuranone derivatives.

Antileishmanial Activity

Certain isobenzofuranone derivatives have demonstrated activity against Leishmania donovani, the parasite responsible for visceral leishmaniasis.[2] The mechanism of action is believed to involve the inhibition of topoisomerase II, an essential enzyme for DNA replication and repair in the parasite.[2] This inhibition leads to apoptosis-like cell death in the parasite.[2]

Caption: Proposed mechanism of antileishmanial activity via topoisomerase II inhibition.

Conclusion

The tetrahydromethyl-1,3-isobenzofurandione scaffold has proven to be a valuable starting point for the development of novel, biologically active compounds. The research highlighted in this technical guide demonstrates the potential of its derivatives as antidiabetic, antidepressant, and antileishmanial agents. The quantitative data, detailed experimental protocols, and visualizations of the underlying mechanisms of action provide a solid foundation for further research in this area. Future studies should focus on optimizing the lead compounds to improve their potency, selectivity, and pharmacokinetic profiles, with the ultimate goal of translating these promising findings into clinically effective therapeutics. The versatility of the isobenzofuranone core structure suggests that a wider range of biological activities may yet be discovered, making it an exciting area for continued exploration in drug discovery.

References

- 1. Role of BDNF-TrkB Signaling in Regulating Anxiety and Depression-Like Behavior in Diverse Brain Regions, Clinical Neurology and Neuroscience, Science Publishing Group [sciencepublishinggroup.com]

- 2. Role of BDNF-TrkB-mTOR signaling in the treatment of depression [jstage.jst.go.jp]

- 3. Topoisomerase inhibitor - Wikipedia [en.wikipedia.org]

- 4. Development of serotonin transporter reuptake inhibition assays using JAR cells - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Targeting DNA topoisomerase II in cancer chemotherapy - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Brain-derived Neurotrophic Factor (BDNF)-TrkB Signaling in Inflammation-related Depression and Potential Therapeutic Targets - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. In vitro α-glucosidase inhibitory assay [protocols.io]

An In-depth Technical Guide to the Reaction Mechanisms of Tetrahydromethyl-1,3-isobenzofurandione

For Researchers, Scientists, and Drug Development Professionals

Abstract

Tetrahydromethyl-1,3-isobenzofurandione, more commonly known as methyltetrahydrophthalic anhydride (MTHPA), is a versatile cyclic dicarboxylic anhydride. It serves as a crucial intermediate in the synthesis of pharmaceuticals, polymers, dyes, and plasticizers. Its primary application lies in its role as a high-performance curing agent for epoxy resins, imparting excellent thermal stability, mechanical properties, and electrical insulation. This technical guide provides a comprehensive overview of the core reaction mechanisms involving MTHPA, including its synthesis, role in epoxy curing, esterification, amidation, and hydrolysis. Detailed experimental protocols, quantitative data, and visual diagrams of reaction pathways are presented to facilitate a deeper understanding for researchers, scientists, and professionals in drug development and material science.

Synthesis of Tetrahydromethyl-1,3-isobenzofurandione (Methyltetrahydrophthalic Anhydride)

The industrial synthesis of MTHPA is primarily achieved through a Diels-Alder reaction, a powerful [4+2] cycloaddition, between a conjugated diene and maleic anhydride. The most common dienes used are isoprene or trans-1,3-pentadiene, which lead to the formation of different isomers of MTHPA. The commercial product is typically a liquid mixture of these isomers.

Diels-Alder Reaction Mechanism

The Diels-Alder reaction is a concerted process, meaning all bond-forming and bond-breaking occurs in a single step through a cyclic transition state. The diene must adopt an s-cis conformation to allow for the concerted cycloaddition. The reaction is highly stereospecific, with the stereochemistry of the dienophile being retained in the product.

Caption: Diels-Alder synthesis of MTHPA.

Experimental Protocol for the Synthesis of 4-Methyl-1,2,3,6-tetrahydrophthalic anhydride

This protocol is based on typical Diels-Alder reaction conditions for this synthesis.

Materials:

-

Maleic anhydride (1.0 mole)

-

Isoprene (1.2 moles)

-

Toluene (solvent)

-

Hydroquinone (polymerization inhibitor)

Procedure:

-

A reaction flask equipped with a stirrer, condenser, and dropping funnel is charged with maleic anhydride and toluene.

-

The mixture is heated to 50-60°C to dissolve the maleic anhydride.

-

A small amount of hydroquinone is added to prevent the polymerization of isoprene.

-

Isoprene is added dropwise to the reaction mixture over a period of 1-2 hours, maintaining the temperature between 50-70°C. The reaction is exothermic.

-

After the addition is complete, the mixture is stirred for an additional 2-3 hours at 70°C to ensure complete reaction.

-

The solvent and any unreacted isoprene are removed by distillation under reduced pressure.

-

The resulting crude MTHPA can be used directly or purified further by vacuum distillation.

Quantitative Data for Synthesis

| Diene | Dienophile | Product | Yield (%) | Reference |

| Isoprene | Maleic Anhydride | 4-Methyl-1,2,3,6-tetrahydrophthalic anhydride | >95 | |

| trans-1,3-Pentadiene | Maleic Anhydride | 3-Methyl-1,2,3,6-tetrahydrophthalic anhydride | High | General Knowledge |

Epoxy Curing

MTHPA is a widely used hardener for epoxy resins, particularly in applications requiring high thermal and mechanical performance, such as in the electronics and aerospace industries. The curing process involves the ring-opening of the anhydride and its subsequent reaction with the epoxy groups, leading to a highly cross-linked polyester network.

Catalyzed Curing Mechanism with Tertiary Amine

The curing of epoxy resins with MTHPA is typically accelerated by a tertiary amine catalyst, such as 2,4,6-tris(dimethylaminomethyl)phenol or benzyldimethylamine. The mechanism proceeds in several steps:

-

Initiation: The tertiary amine, a nucleophile, attacks one of the carbonyl carbons of the MTHPA molecule, leading to the opening of the anhydride ring and the formation of a zwitterionic intermediate.

-

Propagation: The carboxylate anion of the zwitterion then attacks an epoxy group, opening the epoxide ring and generating an alkoxide anion. This alkoxide anion can then react with another anhydride molecule, regenerating the carboxylate anion and continuing the polymerization chain. This process leads to the formation of a polyester network.

Caption: MTHPA epoxy curing with a tertiary amine.

Experimental Protocol for Curing of Bisphenol A Diglycidyl Ether (DGEBA) with MTHPA

Materials:

-

Bisphenol A diglycidyl ether (DGEBA) based epoxy resin (100 parts by weight)

-

Methyltetrahydrophthalic anhydride (MTHPA) (80 parts by weight, stoichiometry may vary)

-

2,4,6-Tris(dimethylaminomethyl)phenol (accelerator) (1-2 parts by weight)

Procedure:

-

The DGEBA epoxy resin is preheated to 60°C to reduce its viscosity.

-

The liquid MTHPA is added to the preheated epoxy resin and mixed thoroughly for 10-15 minutes until a homogeneous mixture is obtained.

-

The accelerator is then added to the mixture and stirred for another 5 minutes.

-

The mixture is degassed under vacuum to remove any entrapped air bubbles.

-

The resin mixture is then poured into a preheated mold and cured in an oven. A typical curing cycle is 2-4 hours at 120°C followed by a post-curing for 2-4 hours at 150°C to ensure complete cross-linking.

-

The cured product is allowed to cool down slowly to room temperature to avoid thermal stress.

Quantitative Data for Epoxy Curing

The kinetics of the curing reaction can be studied using Differential Scanning Calorimetry (DSC). The activation energy (Ea) for the curing process is a key parameter.

| Epoxy System | Curing Agent | Accelerator | Activation Energy (kJ/mol) | Reference |

| DGEBA | MTHPA | Tertiary Amine | 70-90 | General Literature |

| DGEBA | MTHPA | Imidazole-based | 60-80 | General Literature |

Esterification

MTHPA readily undergoes esterification with alcohols, a reaction that involves the nucleophilic attack of the alcohol on one of the carbonyl carbons of the anhydride. This reaction is often catalyzed by an acid or a base.

Esterification Mechanism

The reaction proceeds via a nucleophilic acyl substitution mechanism.

-

Nucleophilic Attack: The oxygen atom of the alcohol acts as a nucleophile and attacks one of the electrophilic carbonyl carbons of the MTHPA.

-

Tetrahedral Intermediate: This leads to the formation of a tetrahedral intermediate.

-

Ring Opening and Proton Transfer: The anhydride ring opens, and a proton is transferred from the alcohol to the newly formed carboxylate group, resulting in a monoester with a carboxylic acid functionality. In the presence of excess alcohol and heat, the carboxylic acid can undergo a second esterification to form a diester.

Caption: Esterification of MTHPA with an alcohol.

Amidation

Similar to esterification, MTHPA reacts with primary and secondary amines to form amides. This reaction is a nucleophilic acyl substitution where the amine is the nucleophile.

Amidation Mechanism

-

Nucleophilic Attack: The nitrogen atom of the amine attacks one of the carbonyl carbons of the MTHPA.

-

Tetrahedral Intermediate: A tetrahedral intermediate is formed.

-

Ring Opening and Proton Transfer: The anhydride ring opens, and a proton is transferred from the amine to the carboxylate group, yielding a monoamide with a carboxylic acid functionality.

Caption: Amidation of MTHPA with a primary amine.

Hydrolysis

MTHPA can be hydrolyzed by water to form the corresponding dicarboxylic acid, 4-methyl-1,2,3,6-tetrahydrophthalic acid. This reaction is essentially a ring-opening of the anhydride by water.

Hydrolysis Mechanism

-

Nucleophilic Attack: A water molecule acts as a nucleophile and attacks one of the carbonyl carbons.

-

Tetrahedral Intermediate: A tetrahedral intermediate is formed.

-

Ring Opening and Proton Transfer: The anhydride ring opens, and a proton is transferred from the attacking water molecule to the newly formed carboxylate, resulting in the dicarboxylic acid.

Caption: Hydrolysis of MTHPA.

Isomeric Effects

Commercial MTHPA is a mixture of isomers, primarily 3- and 4-methyltetrahydrophthalic anhydride, with various stereoisomers. The specific isomer composition can influence the physical properties (e.g., viscosity, freezing point) and reactivity of the MTHPA. The position of the methyl group can affect the accessibility of the carbonyl carbons to nucleophilic attack due to steric hindrance, and it can also influence the electronic properties of the anhydride ring. While detailed comparative studies on the reactivity of individual isomers are not extensively available in open literature, it is generally understood that the isomer ratio is a critical parameter for quality control in industrial applications to ensure consistent performance.

Conclusion

Tetrahydromethyl-1,3-isobenzofurandione (MTHPA) is a key chemical intermediate with a rich and versatile chemistry. Its synthesis via the Diels-Alder reaction and its subsequent reactions, particularly in epoxy curing, are of significant industrial importance. A thorough understanding of the underlying reaction mechanisms, as detailed in this guide, is essential for the effective application of MTHPA in the development of advanced materials and pharmaceuticals. The provided experimental protocols and quantitative data serve as a valuable resource for researchers and professionals in the field. Further research into the specific reactivity of individual MTHPA isomers would provide deeper insights and enable more precise control over its applications.

An In-depth Technical Guide to the Health and Safety of Tetrahydromethyl-1,3-isobenzofurandione (MTHPA)

This guide provides comprehensive health and safety information for tetrahydromethyl-1,3-isobenzofurandione, commonly known as Methyl-5-norbornene-2,3-dicarboxylic anhydride (MTHPA). It is intended for researchers, scientists, and professionals in drug development and other fields where this chemical is handled.

Chemical Identification and Properties

Tetrahydromethyl-1,3-isobenzofurandione, with the CAS Number 25550-58-7, is a chemical intermediate widely used as a hardening agent for epoxy resins. It is also referred to as Methyl-5-norbornene-2,3-dicarboxylic anhydride or N-Methyl-endo-5-norbornene-2,3-dicarboxylic anhydride.

Table 1: Physical and Chemical Properties

| Property | Value |

| Molecular Formula | C10H10O3 |

| Molecular Weight | 178.18 g/mol |

| Appearance | White crystalline solid |

| Odor | Pungent |

| Melting Point | 105-110 °C |

| Boiling Point | 295.6 °C at 760 mmHg |

| Flash Point | 142.6 °C |

| Density | 1.29 g/cm³ |

| Solubility | Insoluble in water. Soluble in most organic solvents. |

Hazard Identification and Classification

MTHPA is classified as a hazardous substance. The primary hazards are related to respiratory and skin sensitization, as well as eye damage.

Table 2: GHS Hazard Classification

| Hazard Class | Category | Hazard Statement |

| Serious Eye Damage/Eye Irritation | Category 1 | H318: Causes serious eye damage. |

| Respiratory Sensitization | Category 1 | H334: May cause allergy or asthma symptoms or breathing difficulties if inhaled. |

| Skin Sensitization | Category 1 | H317: May cause an allergic skin reaction. |

Diagram 1: Hazard Identification Workflow

Caption: Workflow for identifying and classifying the hazards of MTHPA.

Toxicological Information

The primary toxicological concerns with MTHPA are its effects as a sensitizer.

Table 3: Summary of Toxicological Data

| Endpoint | Result | Species |

| Acute Oral Toxicity (LD50) | > 2000 mg/kg | Rat |

| Acute Dermal Toxicity (LD50) | > 2000 mg/kg | Rabbit |

| Skin Irritation/Corrosion | Not irritating | Rabbit |

| Eye Irritation/Corrosion | Causes serious eye damage | Rabbit |

| Skin Sensitization | Sensitizing | Guinea pig |

| Respiratory Sensitization | Sensitizing | Data available |

Experimental Protocols

Protocol 1: Skin Sensitization Assessment (Guinea Pig Maximization Test - GPMT)

-

Induction Phase:

-

Intradermal Injection: Guinea pigs receive intradermal injections of MTHPA (in a suitable vehicle like Freund's Complete Adjuvant) and the vehicle alone.

-

Topical Application: One week after injections, a topical application of MTHPA is applied to the same site.

-

-

Challenge Phase:

-

Two weeks after the induction phase, a non-irritating concentration of MTHPA is applied topically to a naive site on the flank of the animals.

-

-

Evaluation:

-

The challenge sites are observed for signs of erythema and edema at 24 and 48 hours. The incidence and severity of the skin reactions in the test group are compared to a control group.

-

Diagram 2: Experimental Workflow for GPMT

Caption: A simplified workflow for the Guinea Pig Maximization Test.

Safe Handling and Exposure Controls

Due to the sensitizing nature of MTHPA, strict adherence to safety protocols is essential.

Table 4: Exposure Control and Personal Protective Equipment (PPE)

| Control Parameter | Recommendation |

| Engineering Controls | Use in a well-ventilated area, preferably in a fume hood. |

| Eye/Face Protection | Wear chemical safety goggles or a face shield. |

| Skin Protection | Wear impervious gloves (e.g., nitrile rubber), and a lab coat. |

| Respiratory Protection | If ventilation is inadequate, use a NIOSH-approved respirator with an organic vapor cartridge. |

| Hygiene Measures | Wash hands thoroughly after handling. Do not eat, drink, or smoke in work areas. |

Diagram 3: Hierarchy of Controls for MTHPA Handling

Caption: The hierarchy of controls for minimizing exposure to MTHPA.

First-Aid Measures

In case of exposure, immediate action is crucial.

-

Inhalation: Move the person to fresh air and keep them comfortable for breathing. If experiencing respiratory symptoms, call a poison center or doctor.

-

Skin Contact: Remove contaminated clothing. Wash the skin with plenty of soap and water. If skin irritation or a rash occurs, get medical advice.

-

Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Immediately call a poison center or doctor.

-

Ingestion: Rinse mouth. Call a poison center or doctor if you feel unwell.

Fire-Fighting and Accidental Release Measures

-

Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.

-

Accidental Release: Evacuate personnel to a safe area. Wear appropriate personal protective equipment. Avoid dust formation. Sweep up and shovel into suitable containers for disposal.

Disposal Considerations

Dispose of MTHPA and its containers in accordance with local, regional, and national regulations. Do not allow it to enter drains or waterways.

Methodological & Application

Application Notes and Protocols for Tetrahydromethyl-1,3-isobenzofurandione in Polymerization

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tetrahydromethyl-1,3-isobenzofurandione, commonly known as methyltetrahydrophthalic anhydride (MTHPA), is a versatile cyclic dicarboxylic anhydride. Its strained ring structure and reactive anhydride group make it a valuable monomer in polymerization, primarily utilized as a curing agent for epoxy resins.[1] This document provides detailed application notes and protocols for the use of MTHPA in polymerization, with a focus on its established role in epoxy systems and its potential in polyester synthesis for biomedical applications.

MTHPA is a liquid mixture of isomers and is valued for imparting excellent thermal stability and mechanical properties to the resulting polymers.[1] Its applications span across coatings, adhesives, and electrical components. While its use as a primary monomer for synthesizing linear polyesters is less common, the principles of polyester chemistry suggest its viability in creating novel polymers with potential for applications such as drug delivery.

Physicochemical Properties of MTHPA

A summary of the key physicochemical properties of MTHPA is presented in the table below.

| Property | Value |

| Molecular Formula | C₉H₁₀O₃ |

| Molecular Weight | 166.17 g/mol [2] |

| Appearance | Light yellow transparent oily liquid |

| Boiling Point | 115-155 °C |

| Freezing Point | < -20 °C |

| Viscosity (25 °C) | 40 - 80 mPa·s |

| Solubility | Soluble in acetone, ethanol, toluene |

Application 1: Curing Agent for Epoxy Resins

The most prominent application of MTHPA is as a hardener for epoxy resins. The polymerization proceeds via a ring-opening mechanism of the epoxide by the anhydride, followed by esterification, leading to a highly cross-linked thermoset polymer.

Experimental Protocol: Curing of a Bisphenol A-based Epoxy Resin with MTHPA

Materials:

-

Diglycidyl ether of bisphenol A (DGEBA) epoxy resin

-

Methyltetrahydrophthalic anhydride (MTHPA)

-

Tertiary amine catalyst (e.g., 2,4,6-Tris(dimethylaminomethyl)phenol)

-

Solvent (optional, e.g., acetone)

-

Glass mold treated with a release agent

Procedure:

-

Preparation: Pre-heat the DGEBA epoxy resin to 60 °C to reduce its viscosity.

-

Mixing: In a disposable container, weigh the appropriate amounts of DGEBA and MTHPA. The stoichiometric ratio is crucial for optimal properties and is typically calculated based on the epoxy equivalent weight (EEW) of the resin and the anhydride equivalent weight of the MTHPA. A common starting point is a 1:0.8 to 1:1 molar ratio of epoxy groups to anhydride groups.

-

Catalyst Addition: Add the tertiary amine catalyst to the mixture. The concentration of the catalyst typically ranges from 0.5 to 2.0 parts per hundred parts of resin (phr).

-

Degassing: Thoroughly mix the components until a homogeneous mixture is obtained. Degas the mixture in a vacuum oven at 60 °C for 15-20 minutes to remove entrapped air bubbles.

-

Casting: Pour the degassed mixture into the pre-heated glass mold.

-

Curing: Cure the cast resin in an oven using a staged curing cycle. A typical cycle might be:

-

2 hours at 100 °C

-

Followed by 4 hours at 150 °C

-

-

Cooling: After the curing is complete, allow the mold to cool down slowly to room temperature to avoid thermal stresses.

-

Demolding: Carefully demold the cured epoxy plaque.

Visualization of the Curing Process